BenchChemオンラインストアへようこそ!

(-)-8,9-Dihydroxy-8,9-dihydrobenz[a]anthracene

Carcinogenicity newborn mouse assay bay region theory

(–)-8,9-Dihydroxy-8,9-dihydrobenz[a]anthracene is a specific, optically pure trans-dihydrodiol metabolite of the polycyclic aromatic hydrocarbon (PAH) benz[a]anthracene (BA), with unequivocally assigned [8R,9R] absolute stereochemistry established via X-ray crystallographic correlation. As a non-K-region dihydrodiol, it serves as the immediate precursor to the non-bay-region diol epoxide anti-BA-8,9-diol 10,11-oxide, a DNA-reactive species formed during mammalian metabolism of BA.

Molecular Formula C18H14O2
Molecular Weight 262.3 g/mol
Cat. No. B13867798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-8,9-Dihydroxy-8,9-dihydrobenz[a]anthracene
Molecular FormulaC18H14O2
Molecular Weight262.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=CC4=C(C=CC(C4O)O)C=C32
InChIInChI=1S/C18H14O2/c19-17-8-7-13-9-15-12(10-16(13)18(17)20)6-5-11-3-1-2-4-14(11)15/h1-10,17-20H/t17-,18-/m1/s1
InChIKeyPPTMSKIRGLLMJB-QZTJIDSGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring (–)-8,9-Dihydroxy-8,9-dihydrobenz[a]anthracene: A Defined Non-K-Region Dihydrodiol Metabolite of Benz[a]anthracene


(–)-8,9-Dihydroxy-8,9-dihydrobenz[a]anthracene is a specific, optically pure trans-dihydrodiol metabolite of the polycyclic aromatic hydrocarbon (PAH) benz[a]anthracene (BA), with unequivocally assigned [8R,9R] absolute stereochemistry established via X-ray crystallographic correlation [1]. As a non-K-region dihydrodiol, it serves as the immediate precursor to the non-bay-region diol epoxide anti-BA-8,9-diol 10,11-oxide, a DNA-reactive species formed during mammalian metabolism of BA [2]. This compound is biologically distinguished from isomeric BA dihydrodiols by its lack of intrinsic tumorigenicity in newborn mouse assays, in contrast to the highly carcinogenic bay-region 3,4-dihydrodiol [3]. It is supplied as the isolated (–)-enantiomer, typically as a dark grey to dark brown solid with a melting point of 156–158°C and solubility in DMSO and methanol, suitable for use as an analytical reference standard in carcinogenesis and metabolic activation studies .

Why Racemic or Non-Chiral BA Dihydrodiols Cannot Substitute for (–)-8,9-Dihydroxy-8,9-dihydrobenz[a]anthracene in Mechanism-Based Studies


Substituting (–)-8,9-dihydroxy-8,9-dihydrobenz[a]anthracene with the racemic trans mixture, another positional dihydrodiol isomer (e.g., 3,4-, 5,6-, or 10,11-), or a dihydrodiol derived from a different PAH (e.g., benzo[a]pyrene or DMBA) is scientifically invalid for procurement decisions focused on metabolic activation mechanisms. The biological activity of BA dihydrodiols exhibits profound positional dependence: the bay-region 3,4-dihydrodiol is exceptionally tumorigenic (24% malignant lymphoma incidence in newborn mice) and mutagenic in V79 cells, whereas the 8,9-dihydrodiol is inactive as a tumor initiator and non-mutagenic in the same cellular assays [1][2]. Furthermore, BA 8,9-dihydrodiol metabolism proceeds to anti-BA-8,9-diol 10,11-oxide, a non-bay-region diol epoxide whose DNA reactivity is the lowest among BA diol epoxides [3]. Variations in optical purity are equally critical: BA 8,9-dihydrodiol is formed with 78% enantiomeric purity by phenobarbital-induced microsomes and 96% purity by 3-methylcholanthrene-induced microsomes, with the (–)-(8R,9R) enantiomer predominating [4]. Using racemic or improperly characterized material introduces uncontrolled variables that confound stereochemistry-dependent metabolic activation and DNA-binding studies.

Quantitative Differentiation: (–)-8,9-Dihydroxy-8,9-dihydrobenz[a]anthracene Versus Isomeric BA Dihydrodiols and Enantiomers


Absence of Intrinsic Tumorigenicity in Newborn Mouse Assay: (–)-8,9-Dihydrodiol vs. the Carcinogenic 3,4-Dihydrodiol Isomer

In a direct head-to-head comparison, trans-8,9-dihydroxy-8,9-dihydrobenz[a]anthracene showed no detectable tumorigenic activity in the newborn Swiss-Webster mouse carcinogenicity assay, whereas the isomeric trans-3,4-dihydrodiol induced malignant lymphoma in 24% of treated animals compared to 4% for the parent hydrocarbon benz[a]anthracene [1]. The 8,9-dihydrodiol was also among four dihydrodiols (1,2-, 5,6-, 8,9-, and 10,11-) that exhibited little or no activity in pulmonary adenoma induction, while the 3,4-dihydrodiol caused approximately 35-fold more pulmonary adenomas than BA itself. This complete absence of carcinogenicity distinguishes the 8,9-isomer from the bay-region 3,4-dihydrodiol, which is activated to the ultimate carcinogenic bay-region diol epoxide.

Carcinogenicity newborn mouse assay bay region theory polycyclic aromatic hydrocarbons tumor initiation

Lack of Mutagenic Activity in V79 Mammalian Cells: (–)-8,9-Dihydrodiol vs. Mutagenic 3,4- and 1,2-Dihydrodiol Isomers

When the five metabolically possible trans-dihydrodiols of benz[a]anthracene were tested for their ability to induce mutations to 8-azaguanine resistance in V79 Chinese hamster cells, the non-K-region 1,2- and 3,4-dihydrodiols induced mutations, whereas the non-K-region 8,9-dihydrodiol and the K-region 5,6-dihydrodiol were inactive as mutagens [1]. This direct head-to-head comparison within the same experimental system demonstrates that the 8,9-dihydrodiol is non-mutagenic in mammalian cells under conditions where the 1,2- and 3,4-isomers show measurable mutagenic activity. The 8,9-dihydrodiol derived from 7,12-dimethylbenz[a]anthracene (DMBA) did show mutagenic activity, but the unsubstituted BA 8,9-dihydrodiol did not, highlighting that methylation at the 7- and 12-positions alters the metabolic activation profile.

Mutagenicity V79 Chinese hamster cells 8-azaguanine resistance metabolic activation dihydrodiols

Enantiomer-Dependent Optical Purity and Absolute Configuration: (–)-(8R,9R) Assignments Critical for Reproducible Metabolic Studies

The major enantiomer of BA 8,9-dihydrodiol formed by liver enzymes has R,R absolute stereochemistry in every case, and the derivative from benz[a]anthracene has been conclusively assigned as the (–)-(8R,9R) enantiomer via X-ray crystallography and exciton chirality method [1][2]. The optical purity of this dihydrodiol is enzyme-inducer-dependent: BA 8,9-dihydrodiol is formed in 78% enantiomeric purity by liver microsomes from phenobarbital (PB)-treated rats and 96% enantiomeric purity by microsomes from 3-methylcholanthrene (MC)-treated rats [2]. This contrasts with the less optically pure BA 3,4-dihydrodiol (38% ee PB, not measured MC) and BA 5,6-dihydrodiol (36% ee PB, 62% ee MC). The (–)-(8R,9R) enantiomer is enzymatically derived from benz[a]anthracene (+)-(8R,9S)-oxide, establishing a defined stereochemical pathway distinct from other dihydrodiols [1].

Absolute stereochemistry enantiomeric purity exciton chirality method rat liver microsomes P450 induction

Ranked DNA Reactivity of the Derived Diol Epoxide: anti-BA-8,9-diol 10,11-oxide is the Least Reactive Among BA and BP Diol Epoxides

When the in vitro rates of reaction with DNA were compared for two vicinal diol epoxides derived from benz[a]anthracene and one from benzo[a]pyrene, reactivities decreased in the order: anti-BP-7,8-diol 9,10-oxide > anti-BA-3,4-diol 1,2-oxide > anti-BA-8,9-diol 10,11-oxide [1]. The non-bay-region anti-BA-8,9-diol 10,11-oxide, derived directly from (–)-8,9-dihydrodiol, was the least reactive. In a separate study of non-bay-region diol epoxides, the fraction of molecules covalently binding to DNA was 13 ± 2% for anti-BA-10,11-DE and only 3 ± 1% for syn-BA-10,11-DE [2]. Both formed non-covalent intercalative complexes with DNA prior to covalent reaction, with the anti isomer showing an association constant of 850 ± 100 M⁻¹, approximately twice that of the syn isomer.

DNA adducts diol epoxide reactivity N2-guanine adducts non-bay-region covalent binding

Metabolic Processing to Glutathione Conjugates Distinct from K-Region and Bay-Region Diol Epoxide Conjugates

Incubation of 8,9-dihydro-8,9-dihydroxybenz[a]anthracene with rat liver microsomal plus soluble fractions in the presence of NADPH and glutathione yields a distinct glutathione conjugate profile separable by Sephadex G25 chromatography [1]. The conjugate formed is probably S-(5,6,8,9-tetrahydro-6,8,9-trihydroxybenz[a]anthracen-5-yl)glutathione, which differs from the conjugates derived from the 5,6-dihydrodiol (S-(5,6,8,9-tetrahydro-5,6,9-trihydroxybenz[a]anthracen-8-yl)glutathione) and from K-region epoxide conjugation products. A fourth peak, probably S-(8,9,10,11-tetrahydro-8,9,10-trihydroxybenz[a]anthracen-11-yl)glutathione, indicates that the 8,9-dihydrodiol undergoes microsomal oxidation at the 10,11-double bond followed by conjugation of the resulting diol-epoxide with glutathione, representing a detoxification pathway specific to this isomer.

Glutathione conjugation detoxification rat liver microsomes diol epoxide metabolism Sephadex chromatography

Chromatographic Co-Elution with 3,4-Dihydrodiol Necessitates Derivatization for Isomer-Specific Quantification

Among the five possible trans-dihydrodiol derivatives of benz[a]anthracene, the trans-3,4- and trans-8,9-dihydrodiols cannot be separated by either normal-phase or reversed-phase HPLC methods unless they are first converted to their diacetate derivatives [1]. This analytical challenge means that without the pure (–)-8,9-dihydrodiol standard, accurate quantification of this metabolite in biological samples is impossible. The co-elution with the highly carcinogenic 3,4-isomer creates a risk of misattributing biological activity if only chromatographic retention time is used for identification. This analytical limitation is unique to the 8,9-/3,4-dihydrodiol pair among BA dihydrodiols and represents a practical procurement differentiator: labs performing BA metabolism studies must obtain the pure standard to develop and validate derivatization-based separation methods.

HPLC separation dihydrodiol diacetates analytical chemistry chiral chromatography PAH metabolites

Optimal Application Scenarios for (–)-8,9-Dihydroxy-8,9-dihydrobenz[a]anthracene Based on Its Unique Analytical and Biological Profile


Negative Control for Bay-Region-Dependent Carcinogenesis in In Vivo Tumorigenicity Studies

Use (–)-8,9-dihydrodiol as a chemically matched, biologically inactive comparator to the tumorigenic BA 3,4-dihydrodiol in newborn mouse or mouse skin tumor initiation assays. Because the 8,9-dihydrodiol produced 0% malignant lymphoma versus 24% for the 3,4-dihydrodiol and caused no pulmonary adenomas versus a 35-fold increase [1], it provides a robust negative control that controls for any non-specific effects of dihydrodiol administration while isolating bay-region-dependent tumorigenesis as the endpoint of interest.

Mechanistic Probe for Cytochrome P450 and Epoxide Hydrolase Stereoselectivity in Inducible Metabolism Studies

Use the pure (–)-(8R,9R) enantiomer to study how different P450 inducers (phenobarbital vs. 3-methylcholanthrene) alter the stereochemical course of BA metabolism. The 78% versus 96% enantiomeric purity differential under PB vs. MC induction [2] enables quantitative assessment of isozyme-specific contributions to dihydrodiol formation, and the assigned absolute configuration allows precise tracking of the (+)-(8R,9S)-oxide → (–)-(8R,9R)-dihydrodiol enzymatic pathway.

DNA Adductomics Reference for Non-Bay-Region Diol Epoxide Pathway Characterization

Deploy (–)-8,9-dihydrodiol as a precursor for generating authentic anti-BA-8,9-diol 10,11-oxide–DNA adduct standards. The characterized N2-guanine adducts and the quantitated lower reactivity (reactivity order: anti-BP-diol epoxide > anti-BA-3,4-diol epoxide > anti-BA-8,9-diol epoxide [3]) make this compound essential for distinguishing non-bay-region versus bay-region DNA adducts in ³²P-postlabeling or LC-MS/MS adductomics workflows.

Method Development and Validation Standard for BA Dihydrodiol Isomer Separation by Derivatization HPLC

Because trans-8,9-dihydrodiol co-elutes with trans-3,4-dihydrodiol on standard normal-phase and reversed-phase HPLC [4], the pure standard is mandatory for developing and validating the diacetate derivatization protocol required for isomer-specific quantification. Any laboratory analyzing BA metabolites in biological matrices must procure this compound to establish retention time references and calibration curves for the acetylated derivative.

Quote Request

Request a Quote for (-)-8,9-Dihydroxy-8,9-dihydrobenz[a]anthracene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.